molecular formula C11H3ClF14N2OS B11108442 8-chloro-2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecafluoro-N-(1,3-thiazol-2-yl)octanamide

8-chloro-2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecafluoro-N-(1,3-thiazol-2-yl)octanamide

Cat. No.: B11108442
M. Wt: 512.65 g/mol
InChI Key: UJAWQYZLYFWYQP-UHFFFAOYSA-N
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Description

8-chloro-2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecafluoro-N-(1,3-thiazol-2-yl)octanamide is a highly fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms, a chlorine atom, and a thiazole ring. This compound is of interest due to its unique chemical properties, which include high thermal stability and resistance to chemical degradation.

Preparation Methods

The synthesis of 8-chloro-2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecafluoro-N-(1,3-thiazol-2-yl)octanamide typically involves multiple steps. One common method includes the following steps:

    Thiazole Ring Formation: The thiazole ring is synthesized by reacting appropriate precursors such as 2-aminothiazole with other reagents.

    Amidation: The final step involves the formation of the amide bond by reacting the fluorinated carbon chain with the thiazole derivative under suitable conditions, often using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

8-chloro-2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecafluoro-N-(1,3-thiazol-2-yl)octanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced using common reagents like potassium permanganate (KMnO4) or lithium aluminum hydride (LiAlH4), respectively.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-chloro-2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecafluoro-N-(1,3-thiazol-2-yl)octanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of other fluorinated compounds and materials with unique properties.

    Biology: The compound’s stability and resistance to degradation make it useful in studying biological systems and interactions.

    Industry: The compound is used in the production of specialty coatings, lubricants, and other materials that require high thermal and chemical stability.

Mechanism of Action

The mechanism of action of 8-chloro-2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecafluoro-N-(1,3-thiazol-2-yl)octanamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The thiazole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing various pathways and processes.

Comparison with Similar Compounds

Similar compounds to 8-chloro-2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecafluoro-N-(1,3-thiazol-2-yl)octanamide include:

These compounds share the presence of multiple fluorine atoms, contributing to their high stability and unique properties. this compound is unique due to the presence of both a chlorine atom and a thiazole ring, which impart additional chemical and biological properties.

Properties

Molecular Formula

C11H3ClF14N2OS

Molecular Weight

512.65 g/mol

IUPAC Name

8-chloro-2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecafluoro-N-(1,3-thiazol-2-yl)octanamide

InChI

InChI=1S/C11H3ClF14N2OS/c12-11(25,26)10(23,24)9(21,22)8(19,20)7(17,18)6(15,16)5(13,14)3(29)28-4-27-1-2-30-4/h1-2H,(H,27,28,29)

InChI Key

UJAWQYZLYFWYQP-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)NC(=O)C(C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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